

Application Notes and Protocols: MI-136 for PARP Cleavage Analysis

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Compound of Interest		
Compound Name:	MI-136	
Cat. No.:	B560163	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

MI-136 is a potent small molecule inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction (PPI) with an IC50 of 31 nM.[1][2] By disrupting this interaction, MI-136 has been shown to block androgen receptor (AR) signaling and induce apoptosis in various cancer cell lines, making it a promising candidate for cancer therapy, particularly in castration-resistant prostate cancer.[1][3][4] A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair.[5] During apoptosis, PARP is cleaved by caspases, primarily caspase-3 and caspase-7, from its full-length form (~116 kDa) into two fragments of approximately 89 kDa and 24 kDa.[6][7][8] The detection of the 89 kDa PARP fragment is a widely accepted marker for apoptosis.[5][9]

These application notes provide a detailed protocol for the analysis of PARP cleavage induced by **MI-136** in cancer cell lines using Western blotting.

Data Presentation

Table 1: In Vitro Efficacy of MI-136 in Cancer Cell Lines



Cell Line	Cancer Type	Parameter	Value	Reference
LNCaP	Prostate Cancer	IC50	5.59 μΜ	[1]
VCaP	Prostate Cancer	IC50	7.15 μΜ	[1]
22rv1	Prostate Cancer	IC50	5.37 μΜ	[1]
PNT2	Prostate Cancer	IC50	19.76 μΜ	[1]
Endometrial Cancer Organoids	Endometrial Cancer	IC50	4.5 μΜ	[10]

Table 2: In Vivo Efficacy of MI-136

Animal Model	Dosage and Administration	Outcome	Reference
VCaP xenografts	40 mg/kg, intraperitoneal injection, 5 days a week	Significant decrease in the growth of castration-resistant VCaP tumors.	[1][4]

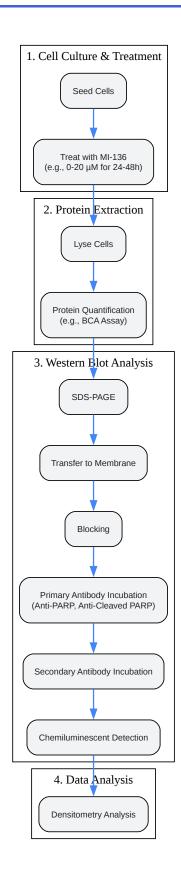
Signaling Pathway

The following diagram illustrates the proposed signaling pathway for **MI-136**-induced apoptosis and subsequent PARP cleavage.









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